molecular formula C9H8BrClO3 B2447348 Methyl 3-bromo-5-chloro-4-methoxybenzoate CAS No. 1092308-69-4

Methyl 3-bromo-5-chloro-4-methoxybenzoate

Cat. No.: B2447348
CAS No.: 1092308-69-4
M. Wt: 279.51
InChI Key: UENBNRVZRXWRJT-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-chloro-4-methoxybenzoate is an organic compound with the molecular formula C9H8BrClO3 and a molecular weight of 279.52 g/mol It is a derivative of benzoic acid, featuring bromine, chlorine, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-5-chloro-4-methoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-bromo-5-chloro-4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-chloro-4-methoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-bromo-5-chloro-4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-chloro-4-methoxybenzoate involves its interaction with specific molecular targets. The bromine and chlorine substituents can participate in halogen bonding, while the methoxy group can engage in hydrogen bonding and other interactions. These interactions influence the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-bromo-5-chloro-4-methoxybenzoate is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the methoxy group, provides a distinct set of properties that can be leveraged in various applications .

Properties

IUPAC Name

methyl 3-bromo-5-chloro-4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-13-8-6(10)3-5(4-7(8)11)9(12)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UENBNRVZRXWRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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